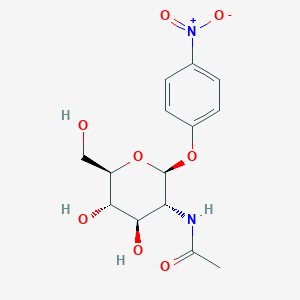

(9-Phenanthryl)methyl methacrylate

描述

Synthesis Analysis

The synthesis of (9-Phenanthryl)methyl methacrylate involves copolymerization processes. For instance, it can be copolymerized with 9-vinylphenanthrene to produce polymers that exhibit enhanced delayed fluorescence, attributed to the efficient energy transfer and triplet-triplet annihilation mechanisms within the polymer chain (Itoh et al., 2001).

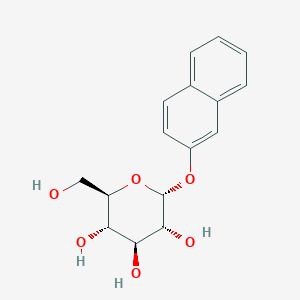

Molecular Structure Analysis

The molecular structure, especially the dihedral angle between the phenanthrene and adjacent groups, significantly influences the compound's physical and chemical properties. This structure can be modified through reactions with Lewis acids, affecting the photophysical behavior of the compound and its derivatives (Lewis, Barancyk, & Burch, 1992).

Chemical Reactions and Properties

(9-Phenanthryl)methyl methacrylate participates in various chemical reactions that underline its versatility in materials synthesis. For example, its copolymerization with methyl methacrylate leads to materials with unique photophysical properties, such as phosphorescence and delayed fluorescence, indicating the presence of energy transfer mechanisms and triplet energy migration within the solid films (Katayama et al., 1993).

Physical Properties Analysis

The copolymers of (9-Phenanthryl)methyl methacrylate exhibit specific physical properties, such as high molecular weight and enhanced optical activity. These characteristics are crucial for applications in optically active materials and photonic devices. The physical properties are heavily influenced by the polymerization process and the molecular weight of the resulting copolymers (Nakano, Hidaka, & Okamoto, 1998).

Chemical Properties Analysis

The chemical properties of (9-Phenanthryl)methyl methacrylate-derived copolymers, such as their reactivity with lanthanides, showcase their potential in fields like nuclear fuel reprocessing. These properties are determined by the spatial arrangement of pendant aromatic groups and the copolymer's stability at high temperatures, illustrating the material's suitability for high-performance applications (Alho, 2023).

科研应用

Antioxidant Properties and Polymerization Inhibition : (9-Phenanthryl)methyl methacrylate, as part of the phanthrols group, shows significant inhibitory effects on the thermal oxidative degradation of polypropylene. It also inhibits the radical polymerization of methyl methacrylate, enhancing the stability of these polymers (Osawa, Ōta, Naya, & Ogiwara, 1974).

Holographic Memory Performance : Phenanthrenequinone-doped poly(methyl methacrylate), which may include (9-Phenanthryl)methyl methacrylate, has been found to be promising for holographic memory applications. This is due to its high exposure sensitivity and optically induced birefringence, observed in samples as thick as 3 mm (Steckman, Solomatine, Zhou, & Psaltis, 1998).

Photopolymer Material for Data Storage : Photopolymer materials containing (9-Phenanthryl)methyl methacrylate demonstrate negligible shrinkage after optical exposures, making them suitable for volume holographic data storage (Lin, Hsu, Chen, & Whang, 2000).

Polymer Synthesis : The phenanthrene-based lithium initiator has been effective in synthesizing low polydispersity poly(methyl methacrylate) PMMA polymers through anionic polymerization (Hruška, Vuillemin, & Riess, 1994).

Photostability and Polymerization Acceleration : The photostability of 9-phenylxanthene dyes, which can be incorporated in copolymers with methyl methacrylate, is enhanced, resulting in accelerated polymerization processes and improved photostability of both dyes and copolymers (Konstantinova, Cheshmedjieva-Kirkova, & Konstantinov, 1999).

Biomedical and Pharmaceutical Applications : Meth(acrylate) diblock copolymers with fluorescent dyes, potentially including (9-Phenanthryl)methyl methacrylate, offer potential applications in the biomedical and pharmaceutical fields (Tong, Zhou, Ni, & Winnik, 2001).

Delayed Fluorescence in Copolymers : An alternating copolymer of 9-phenanthrylmethyl methacrylate and 9-vinylphenanthrene in rigid solution exhibits enhanced delayed fluorescence, useful in certain applications (Itoh, Inoue, Etoh, Kusano, & Goshima, 2001).

One-Handed Helical Polymer Formation : The asymmetric polymerization of triphenylmethyl methacrylate, a similar compound, leads to a one-handed helical polymer, hinting at the potential of (9-Phenanthryl)methyl methacrylate in creating specific polymer structures (Nakano, Okamoto, & Hatada, 1992).

Luminescent Copolymers : MMA copolymerized with anthrylmethyl methacrylate or derivatives like (9-Phenanthryl)methyl methacrylate yields luminescent copolymers with varying wavelengths and intensities (Neugebauer, Charasim, Swinarew, Stolarzewicz, Krompiec, Janeczek, Simokaitienė, & Gražulevičius, 2011).

Safety And Hazards

The safety data sheet for methacrylates suggests that they are highly flammable and can cause skin irritation. They may also cause an allergic skin reaction and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

性质

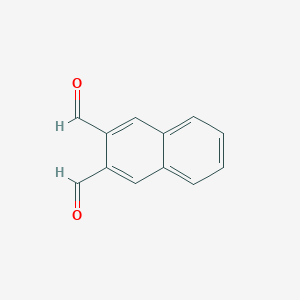

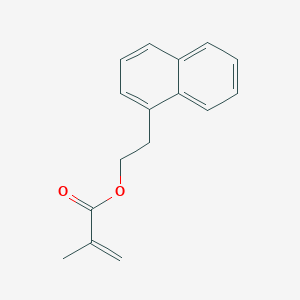

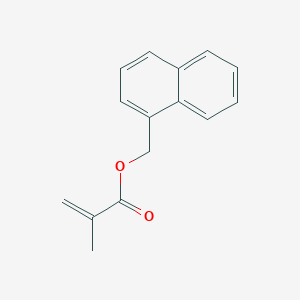

IUPAC Name |

phenanthren-9-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCCBBCEVTUWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350537 | |

| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Phenanthryl)methyl methacrylate | |

CAS RN |

53223-82-8 | |

| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。